1-methyl-3-propyl-7H-purine-2,6-dione

Catalog No.
S606741
CAS No.
118024-67-2
M.F
C9H12N4O2
M. Wt
208.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-3-propyl-7H-purine-2,6-dione

CAS Number

118024-67-2

Product Name

1-methyl-3-propyl-7H-purine-2,6-dione

IUPAC Name

1-methyl-3-propyl-7H-purine-2,6-dione

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

InChI

InChI=1S/C9H12N4O2/c1-3-4-13-7-6(10-5-11-7)8(14)12(2)9(13)15/h5H,3-4H2,1-2H3,(H,10,11)

InChI Key

MCPROACZLSAAPY-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)C)NC=N2

Synonyms

1-methyl-3-propylxanthine, 1-MPX

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)C)NC=N2

Description

The exact mass of the compound 1-methyl-3-propyl-7H-purine-2,6-dione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. It belongs to the ontological category of oxopurine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-3-propyl-7H-purine-2,6-dione is a purine derivative characterized by a bicyclic structure containing nitrogen atoms. This compound, also known as a xanthine derivative, features a methyl group at the first position and a propyl group at the third position of the purine ring. The molecular formula for this compound is C₉H₁₁N₅O₂, and it has a molecular weight of approximately 197.21 g/mol. Its structural features contribute to its unique chemical properties and biological activities.

  • Oxidation: This compound can be oxidized to form corresponding oxides, which may alter its biological activity and stability.
  • Reduction: Reduction reactions can yield reduced forms of the compound, potentially affecting its pharmacological properties.
  • Substitution: Substitution reactions allow for the introduction of different functional groups at specific positions on the purine ring, leading to diverse derivatives.

Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction. Transition metal catalysts like palladium and platinum are often employed in substitution reactions.

Research indicates that 1-methyl-3-propyl-7H-purine-2,6-dione exhibits significant biological activity. It has been studied for its potential roles in:

  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Binding: It can interact with specific receptors, modulating their activity and influencing physiological processes.
  • Cell Signaling Modulation: The compound may influence signaling pathways, which could have implications for therapeutic applications in diseases such as cancer and neurological disorders.

The synthesis of 1-methyl-3-propyl-7H-purine-2,6-dione typically involves several key steps:

  • Formation of the Purine Core: This step usually involves condensation reactions using formamide and other precursors to build the purine structure.
  • Functionalization: Specific substituents are introduced at designated positions on the purine core through functionalization techniques.
  • Final Assembly: The final compound is assembled through coupling reactions that ensure proper stereochemistry and functional group placement .

1-Methyl-3-propyl-7H-purine-2,6-dione has a variety of applications across different fields:

  • Pharmaceuticals: It is investigated as a potential therapeutic agent due to its biological activities.
  • Organic Synthesis: The compound serves as a building block for synthesizing other complex organic molecules.
  • Biochemical Research: It is utilized in studies exploring enzyme inhibition and receptor interactions, contributing to our understanding of cellular mechanisms .

Studies focusing on the interactions of 1-methyl-3-propyl-7H-purine-2,6-dione reveal its binding affinity with various biomolecules. These interactions can lead to alterations in enzyme activity and cellular signaling pathways. Further research is necessary to elucidate the full range of its pharmacological effects and mechanisms of action.

Several compounds share structural similarities with 1-methyl-3-propyl-7H-purine-2,6-dione. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
7-MethylxanthineMethyl group at position 7Caffeine-like effects
TheophyllineMethyl groups at positions 1 and 3Bronchodilator effects
8-Br-cAMPBrominated derivative of cyclic adenosine monophosphateCell signaling
7-(2-hydroxyethyl)-1-methylxanthineHydroxyethyl substituentPotential anti-inflammatory properties

The uniqueness of 1-methyl-3-propyl-7H-purine-2,6-dione lies in its specific combination of substituents that influence its biological activity differently compared to other purine derivatives. Its distinct structural features contribute to its potential therapeutic applications that may not be shared by similar compounds .

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

208.09602564 g/mol

Monoisotopic Mass

208.09602564 g/mol

Heavy Atom Count

15

UNII

DWZ57272FA

Wikipedia

1-methyl-3-propylxanthine

Dates

Modify: 2024-02-18

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